molecular formula C13H12Cl2N4O2 B7787200 N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide

N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide

Cat. No.: B7787200
M. Wt: 327.16 g/mol
InChI Key: QSAAOPVFJUIJDZ-UHFFFAOYSA-N
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Description

N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring and a dichlorophenoxy group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide typically involves the reaction of 2,4-dichlorophenol with ethyl 2-bromoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile
  • N’-[[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]oxamide

Uniqueness

N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide stands out due to its unique combination of a pyrrole ring and a dichlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O2/c14-8-3-4-11(9(15)6-8)21-7-12(16)18-19-13(20)10-2-1-5-17-10/h1-6,17H,7H2,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAAOPVFJUIJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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